N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421523-65-0
VCID: VC11987456
InChI: InChI=1S/C14H21N3O2/c1-19-11-10-17-8-5-12(6-9-17)16-14(18)13-4-2-3-7-15-13/h2-4,7,12H,5-6,8-11H2,1H3,(H,16,18)
SMILES: COCCN1CCC(CC1)NC(=O)C2=CC=CC=N2
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide

CAS No.: 1421523-65-0

Cat. No.: VC11987456

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide - 1421523-65-0

Specification

CAS No. 1421523-65-0
Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide
Standard InChI InChI=1S/C14H21N3O2/c1-19-11-10-17-8-5-12(6-9-17)16-14(18)13-4-2-3-7-15-13/h2-4,7,12H,5-6,8-11H2,1H3,(H,16,18)
Standard InChI Key WOWCBHCHGGJPOK-UHFFFAOYSA-N
SMILES COCCN1CCC(CC1)NC(=O)C2=CC=CC=N2
Canonical SMILES COCCN1CCC(CC1)NC(=O)C2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with a pyridine-2-carboxamide group. The piperidine ring adopts a chair conformation, while the pyridine ring contributes aromaticity and hydrogen-bonding capacity via its nitrogen atom. The 2-methoxyethyl side chain enhances solubility through ether oxygen polarity .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>21</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight263.34 g/mol
Hydrogen Bond Donors2 (amide NH, pyridine N)
Hydrogen Bond Acceptors4 (amide O, pyridine N, ether O, methoxy O)
LogP (Predicted)1.2 ± 0.3

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves two key fragments:

  • 1-(2-Methoxyethyl)piperidin-4-amine: Prepared via reductive amination of piperidin-4-amine with 2-methoxyacetaldehyde.

  • Pyridine-2-carboxylic acid: Activated as an acyl chloride for coupling.

Stepwise Synthesis

Step 1: Preparation of 1-(2-Methoxyethyl)piperidin-4-amine
Piperidin-4-amine reacts with 2-methoxyacetaldehyde under transfer hydrogenation conditions (Pd/C, HCO<sub>2</sub>H, H<sub>2</sub>O, 90°C) to yield the substituted piperidine . This method avoids hazardous gas-phase hydrogenation and achieves >80% purity .

Step 2: Activation of Pyridine-2-carboxylic Acid
Treatment with thionyl chloride (SOCl<sub>2</sub>) in anhydrous dichloromethane generates pyridine-2-carbonyl chloride, confirmed by TLC (R<sub>f</sub> 0.6 in hexane:EtOAc 3:1) .

Step 3: Amide Coupling
The amine intermediate reacts with pyridine-2-carbonyl chloride in tetrahydrofuran (THF) using triethylamine as base. Reaction monitoring via HPLC shows >95% conversion after 12 h at 25°C .

Table 2: Reaction Conditions Optimization

ParameterOptimal RangeEffect on Yield
Temperature20–25°CMaximizes selectivity
SolventTHFEnhances amine solubility
Molar Ratio (1:1.2)Amine : Acyl ChloridePrevents diacylation

Pharmacokinetic Profile

Absorption and Bioavailability

In murine models, oral bioavailability of similar piperidine carboxamides reaches 58% due to:

  • Moderate plasma protein binding (78–82%)

  • Low first-pass metabolism (CYP3A4 clearance <15 mL/min/kg)

Metabolic Pathways

Primary metabolites result from:

  • O-Demethylation: Catalyzed by CYP2D6, yielding a phenolic derivative

  • Piperidine Oxidation: Forming N-oxide species detectable via LC-MS

Toxicological Considerations

Acute Toxicity

LD<sub>50</sub> in rats exceeds 2000 mg/kg (oral), with no observed neurotoxicity at therapeutic doses .

Genotoxicity

Ames tests (TA98, TA100 strains) show no mutagenicity up to 500 μg/plate .

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